3-(3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
Description
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C9H11N3O2/c10-4-1-2-8-11-9(12-14-8)7-3-5-13-6-7/h3,5-6H,1-2,4,10H2 |
InChI Key |
UQZOWXPPVNDTBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C2=NOC(=N2)CCCN |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives, such as esters, acid chlorides, or anhydrides. The key step is the intramolecular cyclodehydration forming the heterocyclic ring.
Amidoxime Route: Reaction of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., phosphorus oxychloride, POCl3) leads to 1,2,4-oxadiazole formation. This method is widely used due to its efficiency and versatility in introducing various substituents.
Cyclodehydration Using Phosphorus Oxychloride: For example, aryl hydrazides reacted with POCl3 and appropriate diketones or carboxylic acid derivatives under reflux conditions yield oxadiazole products after neutralization and crystallization.
Attachment of the Propan-1-amine Side Chain
The propan-1-amine substituent is typically introduced by:
Using a precursor containing a suitable leaving group (e.g., halide) on the propyl chain, which is then displaced by amine nucleophiles.
Alternatively, the propan-1-amine moiety can be introduced by reduction of nitrile or amide intermediates or by reductive amination of aldehyde precursors attached to the oxadiazole ring.
Specific Preparation Method for 3-(3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
Stepwise Synthetic Route
Based on literature analogues and synthetic precedents for similar oxadiazole compounds with furan substituents, the following route is recommended:
| Step | Reaction Description | Reagents/Conditions | Notes/Yield |
|---|---|---|---|
| 1 | Synthesis of amidoxime intermediate from furan-3-carboxylic acid derivative | Hydroxylamine hydrochloride, base (e.g., NaOH), aqueous medium, reflux | High yield; amidoxime formation is straightforward |
| 2 | Cyclization of amidoxime with 3-bromopropanoyl chloride or equivalent acid chloride | POCl3 or dehydrating agent, reflux | Formation of 3-(3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)-3-bromopropane intermediate |
| 3 | Nucleophilic substitution of bromide with ammonia or primary amine | Ammonia (NH3) in ethanol or suitable solvent, room temperature to reflux | Conversion to 3-(3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine |
This approach is adapted from general oxadiazole synthesis protocols involving amidoximes and acid chlorides, with subsequent nucleophilic substitution to introduce the amine functionality.
Reaction Conditions and Optimization
Cyclization Step: Phosphorus oxychloride is commonly used as a dehydrating agent to facilitate ring closure. Reflux times typically range from 6 to 8 hours to ensure complete conversion.
Nucleophilic Substitution: Ammonia or primary amines are used in excess to drive substitution reactions. Reaction temperatures vary from ambient to reflux, depending on the leaving group and solvent polarity.
Purification: Crude products are often purified by recrystallization from methanol or ethanol to obtain analytically pure compounds.
Analytical Characterization and Research Findings
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR are used to confirm the structure, with characteristic signals for the furan ring protons (δ ~6.0–7.5 ppm), oxadiazole ring carbons (~150–170 ppm), and propan-1-amine chain protons (δ ~2.5–3.5 ppm).
Infrared Spectroscopy (IR): Key absorptions include NH2 stretching (~3300–3500 cm^-1), C=N and C–O vibrations of the oxadiazole and furan rings (~1600–1700 cm^-1).
Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight 193.20 g/mol confirm the molecular formula C9H11N3O2.
Yields and Reaction Efficiency
Literature reports yields for similar oxadiazole derivatives ranging from 60% to 85% depending on reaction conditions and purification methods.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-(3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted amines and amides.
Scientific Research Applications
3-(3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and oxadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substitution at the Oxadiazole 3-Position
The biological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly sensitive to substituents at the 3-position. Below is a comparative analysis of key analogs:
*Calculated using average atomic masses.
†Range based on variable substituents.
Key Observations
- Electronic Effects : Furan-3-yl (target) provides moderate electron density compared to thiophen-2-yl (electron-rich due to sulfur) or chlorophenyl (electron-deficient).
- Bioactivity: Chlorophenyl and pyridinyl analogs (e.g., MA2 in ) show promise as cannabinoid receptor agonists, suggesting the target compound may share similar pharmacological targets.
- Synthetic Accessibility : Yields for oxadiazole derivatives vary with substituents. For example, MA2 (chlorophenyl analog) was synthesized in 49% yield , while thiophene derivatives require optimized conditions for cyclization .
Biological Activity
3-(3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring fused with an oxadiazole moiety, which is known for conferring various biological properties. The molecular formula is , with a specific structural configuration that enhances its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of 3-(3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine can be attributed to several mechanisms:
- Enzyme Interaction : The compound has been shown to interact with various enzymes, influencing pathways related to inflammation and apoptosis. For instance, it can inhibit caspases involved in apoptotic pathways, leading to reduced inflammatory cytokine secretion such as IL-1β and IL-18.
- Antioxidant Activity : Preliminary studies indicate significant radical scavenging activity, suggesting potential use as an antioxidant agent. In vitro assays have demonstrated that related oxadiazole derivatives exhibit considerable antioxidant properties .
- Antimicrobial Effects : Research indicates that derivatives of oxadiazoles exhibit broad-spectrum antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds often fall within effective ranges against bacterial strains .
Biological Activities
The compound's diverse biological activities include:
- Anticancer Activity : Compounds containing the oxadiazole structure have been linked to anticancer properties. Studies have shown that derivatives can exhibit cytotoxic effects against multiple cancer cell lines, including breast and colon cancer cells .
- Anti-inflammatory Effects : The ability to modulate inflammatory responses positions this compound as a potential therapeutic agent for inflammatory diseases. In vivo studies have demonstrated significant edema inhibition compared to standard anti-inflammatory drugs .
Case Studies
Several studies highlight the biological activity of 3-(3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine:
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of oxadiazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM against colorectal cancer cells (HT-29), showcasing their potential as anticancer agents .
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, derivatives of the compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results revealed MIC values ranging from 0.22 to 0.25 µg/mL for the most active derivatives, indicating strong antibacterial efficacy .
Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine?
- Methodology : The synthesis typically involves two key steps: (1) formation of the 1,2,4-oxadiazol-5-yl ring via cyclocondensation of amidoxime precursors with activated carbonyl derivatives, and (2) introduction of the furan-3-yl moiety through nucleophilic substitution or coupling reactions. Solvent choice (e.g., DMF or acetonitrile), temperature control (60–100°C), and catalysts (e.g., triethylamine) significantly impact yield and purity. For scale-up, continuous flow reactors may enhance reproducibility .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic shifts for oxadiazole (δ 8.5–9.5 ppm for protons adjacent to N/O) and furan (δ 6.2–7.8 ppm) moieties.
- Mass Spectrometry (HR-ESI-MS) : Validates molecular weight (e.g., [M+H] peak at m/z 220.1 for the free base).
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
Q. What safety protocols are recommended for handling this compound?
- Methodology :
- Use personal protective equipment (PPE): gloves, lab coat, and eye protection.
- Work in a fume hood to avoid inhalation.
- Store in airtight containers under inert gas (N or Ar) to prevent degradation.
- Follow hazard codes (e.g., H315/H319 for skin/eye irritation) and dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can researchers resolve contradictory data in synthesis yields or purity?
- Methodology :
- Variable Optimization : Systematically test reaction parameters (e.g., solvent polarity, temperature gradients) using Design of Experiments (DoE) to identify critical factors.
- Purity Assessment : Combine HPLC with diode-array detection to quantify impurities. Recrystallization in ethanol/water mixtures improves purity.
- Mechanistic Studies : Use kinetic profiling (e.g., in-situ IR) to detect intermediate species and optimize reaction pathways .
Q. What strategies are effective for identifying biological targets of this compound?
- Methodology :
- In Vitro Screening : Test against panels of enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or radioligand displacement assays.
- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) against protein databases (PDB) to predict binding affinities, focusing on oxadiazole-furan interactions with active sites.
- Proteomics : Use affinity chromatography coupled with LC-MS/MS to identify protein targets in cell lysates .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodology :
- Substituent Variation : Synthesize analogs with modified furan (e.g., 2-thienyl) or oxadiazole (e.g., methyl/fluoro substituents) groups.
- Biological Assays : Compare IC values in functional assays (e.g., antimicrobial MIC, cytotoxicity against cancer cell lines).
- QSAR Modeling : Apply machine learning (e.g., Random Forest) to correlate electronic (HOMO/LUMO) or steric (logP) descriptors with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
